molecular formula C12H12N4O2 B1486793 N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide CAS No. 1428138-95-7

N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Cat. No.: B1486793
CAS No.: 1428138-95-7
M. Wt: 244.25 g/mol
InChI Key: IMEHACRUHOFLGX-UHFFFAOYSA-N
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Description

N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide ( 1428138-95-7) is a synthetic benzimidazole derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C12H12N4O2 and a molecular weight of 244.25 g/mol, this compound features a complex heterocyclic system that is the subject of ongoing investigative studies . The core imidazo[1,2-a]benzimidazole scaffold is a privileged structure in pharmaceutical development. Benzimidazole and related fused heterocycles are extensively investigated for their versatile biological properties, which can include antimicrobial, antitumor, and antiprotozoal activities . Researchers value this structural motif as it is often used as a bioisosteric replacement for other pharmacophores and can be readily incorporated into larger molecular systems to modulate biological activity and physicochemical properties . The imidazole ring itself is a fundamental component in many biologically active compounds and natural products, making it a highly relevant structure for the design of new therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-methyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-13-10(17)6-9-11(18)15-12-14-7-4-2-3-5-8(7)16(9)12/h2-5,9H,6H2,1H3,(H,13,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEHACRUHOFLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy: Formation of the Imidazo[1,2-a]benzimidazole Scaffold

One of the key steps in preparing N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is the construction of the imidazo[1,2-a]benzimidazole ring system. This is typically achieved by condensation of 2-aminobenzimidazole derivatives with suitable electrophilic reagents, such as β-ketoesters or α-haloacetamides, under controlled conditions.

Key findings from literature:

  • Condensation with β-ketoesters:
    An equimolar mixture of 2-aminobenzimidazole and β-ketoesters in dimethylformamide (DMF) at reflux (approximately 150 °C) for 20–60 minutes leads to the formation of dihydroimidazo[1,2-a]benzimidazole derivatives. The use of DMF as solvent is preferred over EtOH, AcOH, or dioxane due to higher yields and better solubility profiles, especially when solid esters are involved.

  • Alkylation of the core scaffold:
    Subsequent regioselective alkylation of the nitrogen in the imidazo ring is achieved using N-substituted 2-chloroacetamides or benzyl chlorides in the presence of potassium carbonate (K2CO3) in DMF at 90 °C for 2 hours. This method yields regioisomerically pure products with good isolated yields (~77–81%).

Detailed Preparation Method from Patent Literature

A notable patented method describes a one-pot synthesis approach for related benzimidazole derivatives involving:

  • Step 1: Dehydration Reaction
    Starting from 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazol-2-one, dehydration is carried out in an organic solvent such as methyl isobutyl ketone (MIBK) at 110–120 °C for 1–2 hours in the presence of an acid-binding agent (e.g., sodium hydroxide or sodium carbonate). This step forms the reactive intermediate required for subsequent alkylation.

  • Step 2: Phase Separation and Alkylation
    After dehydration, 4-bromo-butyric acid ethyl ester is added to the reaction mixture cooled to 70–90 °C. The mixture is then treated with preheated water (40–60 °C) to induce phase separation, retaining the organic phase containing the alkylated intermediate.

  • Step 3: Saponification
    The organic phase undergoes saponification with sodium hydroxide at 45–80 °C under reduced pressure (150–200 mbar) to convert the ester to the corresponding acid.

  • Step 4: Acidification and Isolation
    The saponified product is acidified slowly with hydrochloric acid at 40–60 °C, followed by heating at 90–110 °C for 2–4 hours. After cooling, the product is isolated by filtration, washed, and dried to obtain the final benzimidazole derivative with high purity (HPLC 98–99%) and yield (~90%).

Advantages of this method:

  • One-pot synthesis without intermediate isolation
  • Avoidance of hazardous reagents like sodium hydride
  • High yield and purity
  • Scalable for industrial production

Alkylation Conditions and Regioselectivity

The regioselective alkylation of the imidazo[1,2-a]benzimidazole nitrogen is crucial for the synthesis of the target compound. Research shows:

Alkylation Conditions Solvent Base Temperature Yield (%) Notes
K2CO3 (3 equiv) in DMF DMF K2CO3 90 °C 81 Single isomer formed, simple workup
NaH or KOH in DMF/DMSO DMF/DMSO Strong base Variable Mixed Mixtures of alkylation products formed
NaHCO3 or K2CO3 in acetone Acetone Mild base Reflux Low Low yields, contamination with starting material

The preferred method uses K2CO3 in DMF at 90 °C for 2 hours, yielding regioselective N-alkylation products suitable for further modifications.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Time Yield (%) Remarks
Dehydration 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazol-2-one, acid scavenger (NaOH) in MIBK 110–120 1–2 hours One-pot, no intermediate isolation
Alkylation 4-bromo-butyric acid ethyl ester, K2CO3 in DMF 70–90 2–4 hours Phase separation after reaction
Saponification NaOH under reduced pressure 45–80 Variable Converts ester to acid
Acidification and Isolation HCl addition, heating 40–110 2–4 hours ~90 Final product isolation
Regioselective N-alkylation N-substituted 2-chloroacetamides, K2CO3 in DMF 90 2 hours 77–81 High regioselectivity and purity

Research Findings and Practical Considerations

  • The avoidance of hazardous reagents such as sodium hydride improves safety and reduces waste pollution in industrial settings.

  • Use of high-boiling, water-immiscible solvents like MIBK facilitates reactions at elevated temperatures and simplifies phase separation.

  • Mild bases like potassium carbonate in DMF provide optimal conditions for regioselective alkylation without side reactions or product mixtures.

  • The one-pot synthesis approach reduces the number of purification steps, improving overall yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid, while reduction may produce N-methyl-2-(2-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide .

Scientific Research Applications

N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Variation in N-Alkyl Substituents

The primary structural distinction among analogs lies in the substituent on the acetamide nitrogen. Key examples include:

Compound Name N-Substituent Molecular Weight (g/mol) Purity Source
N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Methyl 270.29 95%
N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Cyclopropyl 296.32 95%
N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Ethyl 284.31 Not specified
2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide Propyl 298.34 95%

Key Observations :

  • Bulkier groups (e.g., cyclopropyl) may improve metabolic stability but reduce solubility .
  • Synthetic Accessibility : Methyl and ethyl derivatives are more straightforward to synthesize compared to cyclopropyl analogs, which require specialized reagents .

Core Heterocyclic Modifications

Replacement of the benzimidazole moiety with other heterocycles alters electronic properties and binding affinity:

Compound Name Core Structure Key Feature Source
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Imidazo[1,2-a]pyridine Reduced aromaticity vs. benzimidazole
Novel 2,3-dihydro-1H-imidazo{1,2-a}pyrimidin-5-one derivatives Imidazo-pyrimidinone Expanded ring size, altered H-bonding

Key Observations :

  • Hydrogen Bonding: The imidazo[1,2-a]benzimidazolone core provides multiple hydrogen bond donors/acceptors, critical for interactions with enzymes or receptors, whereas pyrimidinone derivatives may prioritize different bonding patterns .

Functional Group Interconversions

Replacing the acetamide group with carboxylic acid or ester moieties modifies reactivity and pharmacokinetics:

Compound Name Functional Group Application Insight Source
(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid Carboxylic acid Improved solubility, metal coordination
Methyl 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate Ester Prodrug potential, enhanced lipophilicity

Key Observations :

  • Solubility vs. Bioavailability : Acidic derivatives (e.g., carboxylic acid) exhibit higher solubility but may suffer from poor membrane permeability, whereas esters serve as prodrugs with better absorption .

Biological Activity

N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a complex organic compound belonging to the class of imidazole derivatives. These compounds are notable for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms, effects, and relevant research findings.

The molecular formula for this compound is C12H12N4O2C_{12}H_{12}N_{4}O_{2}. The compound features a unique structure that contributes to its biological activity.

PropertyValue
IUPAC NameN-methyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide
CAS Number1428138-95-7
Molecular Weight232.25 g/mol
Chemical StructureChemical Structure

This compound exhibits its biological effects primarily through interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various physiological responses.

Research indicates that it may influence pathways related to oxidative stress and neuroinflammation, which are crucial in neurodegenerative diseases. For instance, studies have shown that derivatives of benzimidazole can mitigate oxidative stress-induced neuroinflammation by modulating inflammatory cytokines such as TNF-alpha and NF-kB .

Antimicrobial Activity

In vitro studies have demonstrated that N-methyl derivatives exhibit significant antimicrobial properties. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Staphylococcus epidermidis0.25 μg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations into the neuroprotective capabilities of benzimidazole derivatives have shown promise in treating neurodegenerative disorders. For instance, the compound has been studied for its ability to alleviate ethanol-induced neurodegeneration in animal models by reducing oxidative stress markers and improving cognitive functions .

Case Studies

Several studies have explored the therapeutic potential of N-methyl derivatives:

  • Neuroprotection : A study demonstrated that treatment with benzimidazole derivatives reduced neuroinflammation and oxidative stress in models of ethanol-induced neurodegeneration .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of various derivatives against pathogenic bacteria, emphasizing their potential use in clinical settings .

Q & A

Q. What experimental controls are essential in stability studies under physiological conditions?

  • Methodological Answer : Include positive controls (e.g., ascorbic acid for oxidative stability) and negative controls (compound-free buffer). Simulate gastric fluid (pH 2, pepsin) and intestinal fluid (pH 6.8, pancreatin) for 24 hr. Analyze degradation products via LC-MS/MS and compare to stability in plasma (37°C, 1–24 hr) .

Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyPredicted ValueExperimental ValueMethod Reference
Molecular Weight312.34 g/mol312.32 g/molHRMS
LogD (pH 7.4)1.81.7 ± 0.1Shake-flask
Polar Surface Area85 Ų82 ŲX-ray
H-bond Acceptors55NMR

Q. Table 2. Common Byproducts in Synthesis and Mitigation Strategies

ByproductCauseMitigation Strategy
Over-acetylated derivativeExcess acetylating agentScavenger resins (DMAP-bound)
Ring-opened impurityHydrolysis under acidic conditionsUse anhydrous solvents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.